2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
Description
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Properties
IUPAC Name |
2-methoxy-5-piperidin-1-ylsulfonyl-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-3-15-34-24-27-26-23(33-24)18-9-5-6-10-20(18)25-22(29)19-16-17(11-12-21(19)32-2)35(30,31)28-13-7-4-8-14-28/h3,5-6,9-12,16H,1,4,7-8,13-15H2,2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKGWVKCXUFNQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3=CC=CC=C3C4=NN=C(O4)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-5-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide is a complex organic molecule that integrates several pharmacologically relevant moieties, including piperidine and oxadiazole structures. This article aims to provide a comprehensive overview of its biological activity, highlighting its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound can be broken down into distinct structural components:
- Piperidine moiety : Known for its diverse biological activities, including analgesic and anti-inflammatory effects.
- Oxadiazole ring : Associated with antibacterial, antifungal, and anticancer properties.
- Sulfonamide functionality : Often linked to enzyme inhibition and antimicrobial activity.
Chemical Formula
The molecular formula for this compound is .
Antimicrobial Activity
Recent studies have shown that compounds containing piperidine and oxadiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives with similar structural motifs demonstrated potent activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group enhances this activity by facilitating interactions with bacterial enzymes.
Enzyme Inhibition
The compound's sulfonamide component suggests potential as an enzyme inhibitor. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE) and urease effectively. For example, certain derivatives exhibited IC50 values as low as 1.13 µM against urease, showcasing their potential as therapeutic agents in treating conditions like urinary tract infections .
Anticancer Potential
The oxadiazole moiety has been linked to anticancer activity. Compounds containing this structure have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression . The integration of piperidine may enhance these effects due to its ability to interact with neurotransmitter systems involved in cancer cell proliferation.
Study 1: Antimicrobial Efficacy
In a study focusing on the synthesis of piperidine derivatives, several compounds were tested for their antibacterial efficacy against common pathogens. The results indicated that compounds bearing the oxadiazole ring showed moderate to strong antibacterial activity compared to standard drugs . The structure-activity relationship (SAR) analysis revealed that substitutions on the piperidine ring significantly influenced the antimicrobial potency.
Study 2: Enzyme Inhibition Mechanisms
Another investigation assessed the inhibitory effects of synthesized piperidine derivatives on AChE. Molecular docking simulations provided insights into the binding interactions between these compounds and the enzyme's active site. The findings suggested that specific substitutions on the piperidine ring enhanced binding affinity, leading to improved inhibition efficiency .
Table 1: Biological Activity Summary of Related Compounds
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity | Notes |
|---|---|---|
| Piperidine Substitution | Increased antibacterial activity | Enhances enzyme interaction |
| Oxadiazole Presence | Potent anticancer activity | Induces apoptosis |
| Sulfonamide Group | Strong enzyme inhibition | Facilitates binding |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
